molecular formula C11H12BNO2 B7953670 (2,8-Dimethylquinolin-4-yl)boronic acid

(2,8-Dimethylquinolin-4-yl)boronic acid

Cat. No.: B7953670
M. Wt: 201.03 g/mol
InChI Key: JGWNWXOHWKTDHH-UHFFFAOYSA-N
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Description

Significance of Quinolylboronic Acid Scaffolds in Organic Synthesis and Beyond

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in chemistry. doi.orgillinois.edu Quinoline derivatives are found in numerous natural products and have been developed as pharmaceuticals with a wide range of activities, including antimalarial, antibacterial, and anticancer properties. doi.orgstudfile.netresearchgate.net The incorporation of a boronic acid group onto the quinoline framework creates a quinolylboronic acid, a versatile building block for organic synthesis.

These scaffolds are particularly valued for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. libretexts.orgyoutube.com By coupling quinolylboronic acids with various organic halides, chemists can readily introduce the quinoline motif into a wide array of molecules, thereby accessing new chemical space for drug discovery and materials science. nih.govnih.gov The resulting biaryl and heteroaryl structures are of significant interest for their potential electronic and photophysical properties, as well as their biological activities. doi.orgresearchgate.net

Historical Development and Evolution of Boronic Acid Chemistry

The field of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the synthesis of a boronic acid. nih.gov Initially regarded as chemical curiosities, their synthetic potential was not fully realized until the latter half of the 20th century. A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. libretexts.org This Nobel Prize-winning reaction demonstrated the remarkable utility of boronic acids as stable, readily available, and environmentally benign reagents for the formation of carbon-carbon bonds. libretexts.orgyoutube.com

Since then, the scope of boronic acid chemistry has expanded dramatically. nih.gov Numerous methods for their synthesis have been developed, including the reaction of organometallic reagents with borate (B1201080) esters and the palladium-catalyzed borylation of organic halides. nih.govmdpi.com The applications of boronic acids now extend beyond cross-coupling reactions to include roles as protecting groups, sensors for carbohydrates, and components of therapeutic agents. nih.gov The stability, low toxicity, and functional group tolerance of boronic acids have solidified their status as indispensable tools in modern organic synthesis. nih.gov

Unique Structural Features of (2,8-Dimethylquinolin-4-yl)boronic acid: Implications for Reactivity and Application

The structure of this compound is characterized by a quinoline core substituted with a boronic acid group at the C4 position and methyl groups at the C2 and C8 positions. Each of these features has distinct implications for the molecule's reactivity and potential applications.

The Boronic Acid Group at C4: The placement of the boronic acid at the C4 position of the quinoline ring directly influences its reactivity in cross-coupling reactions. The electronic properties of the quinoline ring system affect the lability of the C-B bond, a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle. nih.govwhiterose.ac.uk The nitrogen atom in the quinoline ring can also play a role by coordinating to the palladium catalyst, potentially influencing the reaction's efficiency and regioselectivity. nih.gov

The Methyl Group at C2: A methyl group at the C2 position, adjacent to the nitrogen atom, can exert both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the electron density of the quinoline ring system. Sterically, its presence can influence the approach of coupling partners and the palladium catalyst to the C4-boronic acid group.

The Methyl Group at C8: The methyl group at the C8 position is located on the benzene portion of the quinoline ring, ortho to the ring fusion and peri to the nitrogen atom. This positioning can introduce significant steric hindrance, potentially impacting the planarity of the molecule and influencing its conformational preferences. This steric bulk can affect how the molecule interacts with other reagents and catalysts.

The combination of these structural elements makes this compound a unique building block. The interplay of electronic and steric effects from the two methyl groups is expected to fine-tune the reactivity of the boronic acid group, potentially leading to different outcomes in synthetic transformations compared to unsubstituted or differently substituted quinolylboronic acids.

Scope and Objectives of Research on this compound

While specific research dedicated exclusively to this compound is not extensively documented, the objectives for its use can be inferred from the broader context of quinoline and boronic acid chemistry. The primary research interest in this compound lies in its utility as a synthetic intermediate.

Key research objectives likely include:

Synthesis of Novel Biaryl and Heteroaryl Compounds: A major goal is to employ this compound in Suzuki-Miyaura and other cross-coupling reactions to create new molecules containing the 2,8-dimethylquinoline (B75129) moiety. These new compounds could be screened for potential applications in medicinal chemistry, materials science, or as ligands in catalysis.

Investigation of Structure-Activity Relationships (SAR): By incorporating the 2,8-dimethylquinoline scaffold into biologically active molecules, researchers can study how the specific substitution pattern influences biological activity. The steric and electronic properties of the methyl groups can provide valuable insights into the SAR of a particular class of compounds.

Development of New Synthetic Methodologies: The unique steric and electronic profile of this compound may make it a useful substrate for testing and developing new cross-coupling methodologies, particularly those aimed at overcoming steric hindrance.

Interactive Data Tables

Table 1: Representative Suzuki-Miyaura Coupling Reaction of a Quinolylboronic Acid

The following table illustrates a typical Suzuki-Miyaura cross-coupling reaction involving a quinolylboronic acid with an aryl halide. The conditions and yields are representative of those found in the literature for similar substrates. studfile.net

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901285
21-Iodo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101678
44-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1002465

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of related compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The table below presents predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the protons and carbons of this compound. These predictions are based on known NMR data for structurally similar quinoline and boronic acid derivatives. nih.gov The actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃2.6 - 2.823 - 26
H37.4 - 7.6120 - 123
C4-B(OH)₂-135 - 140 (ipso-carbon)
H57.9 - 8.1128 - 131
H67.5 - 7.7125 - 128
H77.3 - 7.5126 - 129
C8-CH₃2.7 - 2.918 - 21
C2-158 - 162
C4-148 - 152
C4a-124 - 127
C5-128 - 131
C6-125 - 128
C7-126 - 129
C8-136 - 139
C8a-146 - 149

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Properties

IUPAC Name

(2,8-dimethylquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNWXOHWKTDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC2=C(C=CC=C12)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,8 Dimethylquinolin 4 Yl Boronic Acid

Precursor Synthesis Strategies for 2,8-Dimethyl-4-haloquinolines

The initial and crucial phase in the synthesis of the target boronic acid is the creation of a 2,8-dimethyl-4-haloquinoline intermediate. This is generally accomplished by first synthesizing 2,8-dimethylquinoline (B75129) or a related derivative, followed by a regioselective halogenation step. Several classic named reactions in heterocyclic chemistry are applicable for assembling the quinoline (B57606) core.

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. The reaction involves an acid- or base-catalyzed condensation, followed by a cyclodehydration, between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

To produce the 2,8-dimethylquinoline scaffold, the logical starting materials would be 2-amino-3-methylacetophenone reacting with acetone. The reaction proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to yield the stable aromatic quinoline ring. Various catalysts can be employed to promote the condensation, including acids like p-toluenesulfonic acid and Lewis acids, or bases such as sodium hydroxide.

Table 1: Representative Friedländer Synthesis for 2,8-Dimethylquinoline

Reactant A Reactant B Catalyst/Conditions Product

The Skraup-Doebner-Von Miller synthesis and its variations represent another cornerstone in quinoline synthesis. This reaction facilitates the formation of quinolines from the reaction of an aniline with α,β-unsaturated carbonyl compounds. To obtain the 2,8-dimethylquinoline structure, 2-methylaniline (o-toluidine) is the required aniline component. This is typically reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.

The mechanism is complex and thought to involve the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization, dehydration, and finally oxidation to furnish the aromatic quinoline product.

Table 2: Skraup-Doebner-Von Miller Approach to 2,8-Dimethylquinoline

Aniline Derivative α,β-Unsaturated Carbonyl Catalyst/Oxidant Product

The Pfitzinger reaction is a valuable method for producing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. For the synthesis of a 2,8-dimethyl substituted quinoline via this route, a corresponding substituted isatin, namely 7-methylisatin, would be required.

The reaction of 7-methylisatin with acetone under basic conditions would yield 2,8-dimethylquinoline-4-carboxylic acid. While this method directly installs substituents at the 2 and 8 positions, it also introduces a carboxylic acid group at the 4-position. To arrive at the desired 2,8-dimethyl-4-haloquinoline precursor, this carboxylic acid would need to be removed through a decarboxylation step prior to halogenation, making this a more circuitous route compared to the Friedländer or Skraup syntheses for this specific target.

Table 3: Pfitzinger Reaction for a 2,8-Dimethylquinoline Derivative

Isatin Derivative Carbonyl Compound Conditions Initial Product

Once the 2,8-dimethylquinoline scaffold is obtained, the next critical step is the regioselective introduction of a halogen (typically chlorine or bromine) at the C4-position. Direct electrophilic halogenation of the quinoline ring can be complex. However, a highly effective and common strategy involves the synthesis of the corresponding quinolin-4-one intermediate.

2,8-Dimethylquinolin-4-one can be synthesized via methods like the Conrad-Limpach synthesis. This intermediate is then treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to convert the C4-hydroxyl group into a chloro or bromo group, respectively. This two-step process generally provides high yields of the desired 4-haloquinoline precursor with excellent regioselectivity. Alternative modern, metal-free halogenation protocols using reagents like trihaloisocyanuric acid have also been developed for substituted quinolines, offering mild reaction conditions.

Direct Boronation Reactions for C-B Bond Formation

With the 2,8-dimethyl-4-haloquinoline precursor in hand, the final key transformation is the formation of the carbon-boron bond at the C4-position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

A prevalent and robust method is the Miyaura borylation reaction. This involves the palladium-catalyzed coupling of the 2,8-dimethyl-4-haloquinoline with a boron-containing reagent, most frequently bis(pinacolato)diboron (B₂pin₂). The reaction is conducted in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. This initially forms the pinacol (B44631) boronate ester of (2,8-Dimethylquinolin-4-yl)boronic acid, which can then be hydrolyzed under acidic conditions to yield the final boronic acid product. This method is highly versatile and tolerates a wide range of functional groups.

An alternative, more modern approach to C-B bond formation is the direct C-H activation and borylation of the quinoline ring. This method avoids the pre-functionalization step of halogenation, making it more atom-economical. The reaction involves treating the 2,8-dimethylquinoline substrate with a boron reagent, such as B₂pin₂, in the presence of a specialized palladium or iridium catalyst system.

However, the regioselectivity of direct C-H borylation on substituted quinolines can be a challenge. The electronic and steric properties of the existing substituents heavily influence the position of borylation. For many quinoline systems, C-H borylation often shows a preference for the C8 position. Therefore, while representing a cutting-edge strategy, achieving selective borylation at the C4-position of 2,8-dimethylquinoline via direct C-H activation would require specific directing groups or carefully optimized catalytic systems to overcome the inherent reactivity patterns of the quinoline nucleus. Consequently, the halogenation-borylation sequence remains a more predictable and commonly employed route for accessing the desired this compound.

Iridium-Catalyzed C-H Boronation Approaches for Heteroaromatics

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of arenes and heteroarenes. illinois.edunih.gov This approach avoids the need for pre-functionalized substrates, such as organohalides, by directly converting a C-H bond into a C-B bond. illinois.edu The reaction typically employs an iridium catalyst, a ligand, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

The regioselectivity of the borylation on substituted quinolines is influenced by a combination of steric and electronic factors. researchgate.net For many quinoline derivatives, borylation is sterically directed, favoring the most accessible C-H positions. researchgate.net However, ligands can play a crucial role in altering this selectivity. For instance, while standard bipyridine-based ligands often direct borylation based on sterics, specialized ligands have been developed to target specific positions. researchgate.net Sawamura and co-workers developed a silica-supported phosphane-iridium system (Si-SMAP) that selectively catalyzes the borylation of quinolines at the C8 position through inner-sphere coordination. nih.govresearchgate.net

In the context of synthesizing this compound, a C-H borylation approach would target the C4-H bond of 2,8-dimethylquinoline. The challenge lies in achieving selectivity for the C4 position over other potentially reactive sites on the quinoline ring. The methyl groups at C2 and C8 provide significant steric hindrance around the C7 and C3 positions, respectively, which could inherently favor borylation at the more accessible C4 and C5 positions. Directing the borylation specifically to the C4 position would likely require careful selection of ligands and optimization of reaction conditions to overcome competing electronic effects. researchgate.net

The general mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that is often proposed to cycle between Ir(III) and Ir(V) oxidation states. illinois.edu The cycle is initiated by the oxidative addition of the arene's C-H bond to the iridium center, followed by reductive elimination of the borylated product. illinois.edu

Table 1: Key Components in Iridium-Catalyzed C-H Borylation

ComponentFunctionCommon Examples
Iridium Precatalyst Source of the active catalyst[Ir(COD)OMe]₂, [Ir(COD)Cl]₂
Ligand Controls reactivity and selectivity3,4,7,8-Tetramethyl-1,10-phenanthroline, dtbpy, Si-SMAP
Boron Source Provides the boron moietyBis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin)
Substrate The heteroaromatic compound to be borylated2,8-Dimethylquinoline
Solvent Reaction mediumTetrahydrofuran (THF), Cyclohexane

Metal-Halogen Exchange Followed by Boronation

A classic and reliable method for the synthesis of arylboronic acids is the metal-halogen exchange reaction, followed by quenching the resulting organometallic intermediate with a boron electrophile. wikipedia.orgnih.gov This two-step process begins with the conversion of an aryl halide into a more nucleophilic organometallic species. wikipedia.org This is a highly versatile method for preparing organolithium and Grignard reagents, which are then used to form the C-B bond. ethz.ch

Lithium-halogen exchange is a rapid and often high-yielding reaction, particularly when using organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ethz.chharvard.edu The reaction involves treating an aryl halide (typically a bromide or iodide) with an alkyllithium reagent at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, the starting material would be 4-halo-2,8-dimethylquinoline (where halo is Br or I). This precursor would be treated with n-BuLi in an ethereal solvent like THF or diethyl ether to form (2,8-dimethylquinolin-4-yl)lithium. This highly reactive intermediate is then quenched in situ by adding a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. nih.gov The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final boronic acid. researchgate.net

General Reaction Scheme:

Lithiation: 2,8-Me₂-4-Br-Quinoline + n-BuLi → 2,8-Me₂-4-Li-Quinoline + n-BuBr

Borylation: 2,8-Me₂-4-Li-Quinoline + B(O-Alkyl)₃ → [2,8-Me₂-4-Quinoline-B(O-Alkyl)₃]⁻Li⁺

Hydrolysis: [2,8-Me₂-4-Quinoline-B(O-Alkyl)₃]⁻Li⁺ + H₃O⁺ → this compound

This methodology is well-established for creating a wide variety of aryl and heteroaryl boronic acids. nih.govbris.ac.uk

An alternative to organolithium reagents is the use of Grignard reagents. ethz.ch The synthesis of this compound via this route would begin with the formation of the corresponding Grignard reagent from 4-halo-2,8-dimethylquinoline. This is typically achieved by reacting the aryl halide with magnesium metal (Mg⁰) in a solvent like THF. google.comgoogle.com

Once formed, the Grignard reagent, (2,8-dimethylquinolin-4-yl)magnesium halide, is reacted with a trialkyl borate in a similar fashion to the lithiation route. google.comorganic-chemistry.org Subsequent acidic workup liberates the desired boronic acid. While the formation of Grignard reagents can sometimes be slower or more difficult to initiate than lithium-halogen exchange, it offers a milder alternative that can be more tolerant of certain functional groups. Recent advancements, such as the use of i-PrMgCl·LiCl ("Turbo-Grignard"), can facilitate the magnesium-halogen exchange at low temperatures, even with less reactive halides. ethz.ch

Table 2: Comparison of Lithiation and Grignard Methods for Boronic Acid Synthesis

FeatureLithiation (using Alkyllithium)Grignard Reagent Formation
Reagent n-BuLi, s-BuLi, t-BuLiMagnesium metal (Mg⁰), i-PrMgX
Mechanism Metal-Halogen ExchangeOxidative Addition / Metal-Halogen Exchange
Typical Substrate Aryl Iodides, Aryl BromidesAryl Iodides, Aryl Bromides, some Aryl Chlorides
Reaction Speed Very fast, often complete in minutes at low tempCan be slower to initiate, exchange is faster
Temperature Typically very low (-78 °C)Often room temperature for formation, low temp for exchange
Boron Source B(OMe)₃, B(Oi-Pr)₃B(OMe)₃, B(Oi-Pr)₃

Optimization and Scale-Up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several practical challenges that require careful process optimization.

For syntheses relying on the metal-halogen exchange pathway, key considerations include:

Reagent Handling: Alkyllithium reagents like n-BuLi are highly pyrophoric and moisture-sensitive, requiring specialized handling procedures and equipment for large-scale use. Grignard reagents can also be reactive, but often less so than their lithium counterparts.

Temperature Control: Both lithiation and the subsequent borylation are highly exothermic reactions. researchgate.net Maintaining cryogenic temperatures (e.g., -78 °C) on a large scale is energy-intensive and requires efficient reactor cooling systems to prevent side reactions and ensure product quality.

Workup and Isolation: Quinolylboronic acids can exhibit some water solubility, potentially complicating the extraction and isolation process. A well-designed acid-base workup sequence is often necessary to isolate the product efficiently. researchgate.net For instance, adjusting the pH can precipitate the boronic acid from the aqueous phase.

Purity: Side products from metal-halogen exchange can include homocoupled species or products from reaction with the solvent. Purification methods such as recrystallization or chromatography must be robust and scalable.

For the Iridium-catalyzed C-H borylation route, scale-up considerations would focus on:

Catalyst Cost and Loading: Iridium is a precious metal, making the catalyst a significant cost driver. Optimizing the reaction to minimize catalyst loading (mol %) without sacrificing yield or reaction time is crucial for economic viability. Catalyst recycling strategies may also be explored.

Ligand Synthesis: The availability and cost of the specialized ligands required to achieve the desired regioselectivity can also be a limiting factor.

Reaction Time and Throughput: While elegant, C-H activation reactions can sometimes be slow. Optimization of temperature, concentration, and catalyst systems is needed to ensure reasonable batch times for production.

Product Isolation: Separating the desired boronate ester from the excess diboron reagent and catalyst residues is a key purification challenge that must be addressed for scale-up.

In either pathway, the use of Process Analytical Technology (PAT), such as in situ IR spectroscopy, can be invaluable for monitoring reaction progress, ensuring complete conversion, and identifying the formation of key intermediates or byproducts in real-time, thereby enhancing safety and process control. researchgate.netnih.gov

Application in Cross Coupling Chemistry: Utilizing 2,8 Dimethylquinolin 4 Yl Boronic Acid As a Key Building Block

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.orglibretexts.org The use of (2,8-Dimethylquinolin-4-yl)boronic acid in this reaction allows for the direct installation of the 2,8-dimethylquinoline (B75129) moiety onto various organic frameworks.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system, which includes the metal precursor and the supporting ligands.

Palladium Catalysts: Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. researchgate.net For the coupling of heteroarylboronic acids like this compound, common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands. researchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized electron-rich, bulky phosphines like SPhos and XPhos are employed to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. rsc.org The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is also crucial for the activation of the boronic acid for transmetalation. researchgate.netnih.gov

Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel-based catalysts have gained prominence for Suzuki-Miyaura couplings. wikipedia.org Nickel catalysts, for instance, NiCl₂(PCy₃)₂, have demonstrated efficacy in the coupling of heterocyclic substrates. mdpi.com These systems can be particularly effective for coupling with less reactive aryl chlorides. The use of nickel catalysts often requires specific ligands and reaction conditions to achieve high yields and selectivity. wikipedia.org

Copper Catalysts: While less common for C-C bond formation in Suzuki-type reactions compared to palladium and nickel, copper catalysis is a field of growing interest. Copper catalysts are primarily known for their role in Chan-Lam (C-N, C-O coupling) and Ullmann reactions. However, their application in Suzuki-Miyaura C-C couplings, particularly with heteroarylboronic acids, is an area of ongoing research.

A representative, though not specific to the title compound, catalytic system for a quinoline (B57606) derivative is shown in the table below.

Catalyst SystemCoupling PartnersConditionsYield (%)Reference
Pd(dppf)Cl₂6-Bromo-2-phenyl-4-(N,N-dimethylamino)quinazoline + Arylboronic acidK₂CO₃, Dioxane/H₂O, 80 °CHigh rsc.org
NiCl₂(PCy₃)₂Quinoline Sulfamate + Phenylboronic acidK₃PO₄, t-amyl alcohol, 100 °C>95 mdpi.com

This compound is expected to couple with a wide range of aryl and heteroaryl halides and pseudohalides. The reactivity of the halide typically follows the order: I > Br > OTf >> Cl. libretexts.org

Aryl and Heteroaryl Iodides and Bromides: These are the most common electrophilic partners for Suzuki-Miyaura reactions due to their high reactivity. Couplings with this compound would likely proceed efficiently with a variety of substituted and unsubstituted aryl and heteroaryl iodides and bromides using standard palladium or nickel catalytic systems.

Aryl and Heteroaryl Chlorides and Triflates: Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. Their successful coupling often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands or nickel catalysts. rsc.org Aryl triflates (OTf) are excellent coupling partners, often exhibiting reactivity comparable to bromides. researchgate.net

The table below illustrates the scope of a Suzuki-Miyaura reaction with various aryl halides, providing a general indication of expected reactivity.

Aryl HalideCatalystBaseSolventYield (%)
4-BromobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃EthanolHigh
4-ChlorobenzonitrilePd(OAc)₂, RuPhosNa₂CO₃EthanolGood
1-IodonaphthaleneNiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol>95

Note: The data in this table is representative of general Suzuki-Miyaura reactions and not specific to couplings with this compound.

The Suzuki-Miyaura coupling is not limited to the formation of biaryl linkages.

Alkenyl Electrophiles: Vinyl halides and triflates are competent electrophiles in Suzuki-Miyaura reactions. The coupling of this compound with such partners would lead to the formation of 4-alkenyl-2,8-dimethylquinolines, with the reaction typically proceeding with retention of the double bond stereochemistry. beilstein-journals.org

Alkynyl Electrophiles: While direct coupling with alkynyl halides is possible, Sonogashira coupling is more commonly employed for the formation of aryl-alkyne bonds.

Alkyl Electrophiles: The coupling of arylboronic acids with alkyl electrophiles, particularly those containing β-hydrogens, has historically been challenging due to competing β-hydride elimination. However, significant advances have been made with the development of specific catalyst systems, often involving palladium or nickel, that can effectively promote C(sp²)-C(sp³) bond formation. nih.gov The coupling of this compound with alkyl halides would represent a direct method for the alkylation of the quinoline core at the C4 position.

Stereochemistry: In couplings involving alkenyl electrophiles, the stereochemistry of the double bond is generally retained throughout the catalytic cycle. beilstein-journals.org For couplings involving chiral, non-racemic secondary alkyl electrophiles, the stereochemical outcome (retention or inversion) is highly dependent on the specific catalytic system employed.

Regioselectivity: For this compound, the coupling will exclusively occur at the C4 position where the boronic acid moiety is located. When considering di- or poly-halogenated coupling partners, the regioselectivity is determined by the relative reactivity of the different halogen atoms. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl, allowing for selective coupling at the most reactive site. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step. organic-chemistry.org

For this compound, the transmetalation process begins with the activation of the boronic acid by a base to form a more nucleophilic boronate species. researchgate.net This boronate then reacts with the Pd(II)-halide complex formed after oxidative addition. The precise mechanism can proceed through different pathways, but it generally involves the formation of a palladium-oxygen-boron linkage. organic-chemistry.org The electron-rich nature of the quinoline ring and the steric environment around the boron atom, influenced by the methyl groups at the 2 and 8 positions, can affect the rate of transmetalation. The nitrogen atom of the quinoline ring can also play a role by coordinating to the palladium center, potentially influencing the geometry and reactivity of the intermediates.

Other Boronic Acid-Based Cross-Coupling Methodologies

Petasis Borono-Mannich Reaction Analogues for Multicomponent Synthesis

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including α-amino acids and their derivatives. wikipedia.orgorganic-chemistry.orgnih.gov A key feature of the Petasis reaction is its ability to generate molecular complexity in a single step from readily available starting materials. nih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

While there are no specific reports on the use of this compound in a Petasis reaction, the general scope of the reaction includes a wide variety of arylboronic acids. wikipedia.orgorganic-chemistry.org It has been shown that quinolines can participate in Petasis-type reactions, suggesting that the quinoline scaffold is compatible with the reaction conditions. Therefore, it is conceivable that this compound could be employed in a PBM reaction to synthesize novel amino compounds bearing the 2,8-dimethylquinoline moiety.

Stereoselective Alkylation and Arylation Reactions with Carbon Nucleophiles

Boronic acids and their derivatives are versatile reagents in stereoselective carbon-carbon bond-forming reactions. While the primary focus of this article is on heteroatom cross-couplings, it is worth noting the potential for stereoselective reactions involving carbon nucleophiles. For instance, chiral boronic esters can undergo stereospecific cross-coupling reactions with various electrophiles in the presence of a copper catalyst. nih.gov These reactions proceed with high stereochemical fidelity, allowing for the synthesis of enantioenriched products.

The Petasis reaction itself can be highly stereoselective, particularly when using chiral amines or α-hydroxy aldehydes as substrates. wikipedia.org This stereocontrol arises from the facial selectivity of the nucleophilic attack of the boronate complex on the iminium ion. Although no stereoselective reactions involving this compound have been documented, the established principles of asymmetric synthesis with boronic acids suggest that chiral derivatives of this compound or its use in conjunction with chiral substrates could potentially lead to the formation of stereochemically defined products.

Role in Diverse Organic Transformations and Complex Molecule Construction

Accessing Substituted Quinolines and Related Heterocycles through Functionalization

The presence of the boronic acid group at the 4-position of the 2,8-dimethylquinoline (B75129) scaffold renders this compound a key building block for the synthesis of a variety of substituted quinolines. The most prominent application lies in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the quinoline (B57606) core and a wide array of aryl, heteroaryl, or vinyl halides and triflates. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions, making it a powerful tool for medicinal and materials chemistry.

The general scheme for the Suzuki-Miyaura coupling involving (2,8-Dimethylquinolin-4-yl)boronic acid is as follows:

Scheme 1: General Suzuki-Miyaura Coupling with this compound

(Note: This is a representative scheme. Specific catalysts, bases, and solvents will vary depending on the coupling partners.)

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand. The base, typically a carbonate or phosphate, is essential for the transmetalation step in the catalytic cycle.

Interactive Table: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (R-X)ProductCatalystBaseSolventYield (%)
4-Iodoanisole4-(4-Methoxyphenyl)-2,8-dimethylquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂OND
1-Bromo-4-nitrobenzene2,8-Dimethyl-4-(4-nitrophenyl)quinolinePd(OAc)₂/SPhosK₃PO₄DioxaneND
2-Bromopyridine2,8-Dimethyl-4-(pyridin-2-yl)quinolinePd₂(dba)₃/XPhosCs₂CO₃THFND

ND: Not determined from available search results. Data is illustrative of typical Suzuki-Miyaura reactions.

Beyond the Suzuki-Miyaura coupling, the boronic acid functionality can potentially participate in other transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations for the formation of C-N bonds, although specific examples with this compound are not prominently documented in the reviewed literature.

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. While specific examples detailing the use of this compound in such sequences are scarce in the available literature, the inherent reactivity of the boronic acid and the quinoline nucleus suggests its potential as a substrate in these complex transformations.

For instance, a palladium-catalyzed tandem reaction involving an arylboronic acid and a suitably functionalized substrate can lead to the rapid assembly of heterocyclic systems. A hypothetical tandem reaction could involve the initial Suzuki-Miyaura coupling of this compound, followed by an intramolecular cyclization to construct a more elaborate fused heterocyclic system. The development of such reactions would be a significant step towards expanding the synthetic utility of this reagent.

Synthetic Routes to Advanced Chemical Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. This compound serves as a versatile starting material for the construction of more complex and advanced chemical scaffolds. Through multi-step synthetic sequences, the initial C-C bond formed via Suzuki-Miyaura coupling can be further elaborated.

For example, the aryl or heteroaryl group introduced at the 4-position can be further functionalized. Subsequent reactions on this newly introduced ring, such as nitration, halogenation, or further cross-coupling reactions, can lead to a diverse library of compounds with unique three-dimensional structures. These advanced scaffolds are of interest for exploring new chemical space in drug discovery and for the development of novel organic materials.

Development of Polyaromatic Hydrocarbons and Fused Ring Systems Utilizing Boronic Acid Reactivity

The synthesis of polyaromatic hydrocarbons (PAHs) and fused ring systems is an active area of research due to their interesting electronic and photophysical properties. Boronic acids are key reagents in the construction of these complex aromatic systems, often through iterative cross-coupling strategies.

Derivatization Strategies for Expanding Chemical Space of this compound

Expanding the chemical space around the this compound core is crucial for accessing novel compounds with potentially interesting properties. Derivatization can be achieved at several positions:

The Boronic Acid Moiety: The boronic acid can be converted to its corresponding boronate esters, such as the pinacol (B44631) ester. These esters often exhibit enhanced stability and are still highly reactive in cross-coupling reactions. They can also be used in other transformations where the free boronic acid might be problematic.

The Quinoline Ring: The methyl groups at the 2 and 8 positions can potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution. The aromatic protons on the quinoline ring could also be targets for electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Post-Coupling Derivatization: As mentioned previously, the aryl or heteroaryl group introduced via Suzuki-Miyaura coupling provides a rich platform for further derivatization, significantly expanding the accessible chemical space from a single starting boronic acid.

Information regarding this compound is not available in the searched sources.

Following a comprehensive search of available scientific literature, no specific data or research articles could be found pertaining to the coordination chemistry or catalytic applications of This compound . The request to generate an article focusing solely on this compound and its derivatives within the provided detailed outline cannot be fulfilled due to the absence of published research on this specific chemical entity.

The performed searches for each section of the requested outline, including the synthesis of its metal complexes, its chelation modes, the electronic and steric effects of its substitutions, and its role in homogeneous catalysis (Heck, Sonogashira, and Buchwald-Hartwig analogues), yielded no results for "this compound".

While there is extensive literature on related compounds, such as other isomers of quinoline boronic acids (e.g., quinolin-2-ylboronic acid and quinolin-8-ylboronic acid) and other substituted quinoline ligands, the strict constraint to focus exclusively on "this compound" prevents the use of information from these related but chemically distinct molecules. Generating content based on analogues would not adhere to the instructions and would be scientifically inaccurate.

Therefore, the creation of a scientifically accurate and detailed article as outlined is not possible at this time. Further research and publication on the chemical properties and applications of this compound would be required before such an article could be written.

Coordination Chemistry and Catalytic Applications of 2,8 Dimethylquinolin 4 Yl Boronic Acid Derivatives

Homogeneous Catalysis Mediated by (2,8-Dimethylquinolin-4-yl)boronic Acid Derivatives

Asymmetric Catalysis with Chiral Analogues of Quinoline (B57606) Boronic Acids

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds. Chiral quinoline derivatives have emerged as a versatile class of ligands and catalysts in a multitude of asymmetric transformations. While direct studies on chiral analogues of this compound are not extensively documented, the principles of catalyst design and application can be extrapolated from closely related quinoline-containing structures. The introduction of chirality into the quinoline boronic acid framework can be envisioned through several strategies, leading to catalysts with potential applications in a range of enantioselective reactions.

One common approach to inducing chirality is the incorporation of a chiral substituent on the quinoline ring system. This could involve the synthesis of this compound derivatives bearing chiral groups at various positions. These chiral auxiliaries can create a stereochemically defined environment around the catalytically active boronic acid moiety or a coordinated metal center. For instance, the introduction of a chiral amine or alcohol could lead to the formation of intramolecularly coordinated species, influencing the facial selectivity of substrate approach.

Another well-established strategy involves the use of chiral diols to form chiral boronate esters from the boronic acid. This approach has been successfully employed with other boronic acids to create chiral Lewis acid catalysts. The resulting chiral oxazaborolidinium ions (COBIs) or similar structures can effectively activate substrates and control the stereochemical outcome of reactions such as Diels-Alder cycloadditions, aldol reactions, and reductions. The 2,8-dimethyl substitution pattern on the quinoline ring could provide steric bulk that, in conjunction with a chiral diol, enhances enantioselectivity.

The catalytic activity of such chiral quinoline boronic acid analogues would likely be centered around the Lewis acidity of the boron atom. By coordinating to a carbonyl group or other Lewis basic functionalities in a substrate, the catalyst can lower the energy of the transition state for one enantiomeric pathway over the other. The quinoline nitrogen atom can also play a crucial role, either by acting as a Lewis basic site to coordinate to a metal co-catalyst or by influencing the electronic properties of the boronic acid.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Quinoline Boronic Acid Analogues

Reaction TypeSubstrate ClassPotential Chiral CatalystExpected Outcome
Diels-Alder ReactionDienes and DienophilesChiral boronate ester of this compoundEnantioselective formation of cyclic compounds
Aldol ReactionAldehydes and KetonesChiral quinoline boronic acid with a coordinating groupEnantioselective synthesis of β-hydroxy carbonyl compounds
Asymmetric ReductionProchiral KetonesComplex of a chiral quinoline boronic acid and a reducing agentEnantioselective production of chiral alcohols
Friedel-Crafts AlkylationAromatic compounds and AlkenesChiral boronate ester as a Lewis acidEnantioselective C-C bond formation

The successful implementation of chiral analogues of this compound in asymmetric catalysis would depend on the careful design of the chiral scaffold to maximize stereochemical communication between the catalyst and the substrates.

Development of Heterogeneous Catalysts Incorporating Quinoline-Boronic Acid Moieties

The heterogenization of homogeneous catalysts is a critical area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase systems, such as ease of separation and recyclability. The immobilization of quinoline-boronic acid moieties, including this compound, onto solid supports represents a promising strategy for creating robust and reusable catalysts.

Several approaches can be envisioned for the development of such heterogeneous catalysts. The choice of the solid support is crucial and can range from inorganic materials like silica and alumina to organic polymers and carbon-based materials. The method of immobilization will depend on the nature of the support and the desired properties of the final catalyst.

Covalent Anchoring:

One of the most robust methods for immobilization is the covalent attachment of the quinoline-boronic acid moiety to the solid support. This can be achieved by introducing a reactive functional group onto the quinoline ring or the boronic acid group that can form a stable covalent bond with the support material. For example, a vinyl or an amino group could be introduced to the quinoline backbone, allowing for co-polymerization with monomers like styrene or grafting onto a pre-functionalized polymer. Similarly, the boronic acid group itself can be used for immobilization, for instance, by reacting with diol-functionalized supports.

Non-Covalent Immobilization:

Non-covalent methods, such as adsorption or ion-exchange, offer a simpler approach to heterogenization. For instance, the quinoline nitrogen can be protonated to form a quinolinium salt, which can then be ionically exchanged onto an acidic support like a sulfonic acid-functionalized resin. While simpler, these methods may suffer from leaching of the active species from the support during the reaction.

Incorporation into Porous Materials:

A more advanced strategy involves the incorporation of the quinoline-boronic acid moiety as a building block in the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which will be discussed in more detail in the following section.

The catalytic applications of these heterogeneous catalysts would mirror those of their homogeneous counterparts, with the added benefit of recyclability. For example, a solid-supported quinoline-boronic acid could act as a Lewis acid catalyst for various organic transformations. The porous nature of many supports can also introduce size and shape selectivity, further enhancing the utility of the catalyst.

Table 2: Strategies for Heterogenization of Quinoline-Boronic Acid Moieties

Immobilization StrategySolid SupportLinkage TypePotential Catalytic Application
Covalent GraftingSilica GelSiloxane bondLewis acid catalysis in flow chemistry
Co-polymerizationPolystyreneC-C bondAmidation and esterification reactions
Ionic ExchangeSulfonated ResinIonic bondAcid catalysis
Incorporation into FrameworksMOF/COFCoordination/Covalent bondShape-selective catalysis

The development of these heterogeneous catalysts requires careful optimization of the support material, the linker, and the loading of the active quinoline-boronic acid species to achieve a balance between catalytic activity, stability, and reusability.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Boronic Acid Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline materials constructed from molecular building blocks. Their tunable pore sizes, high surface areas, and functionalizable frameworks make them promising materials for a wide range of applications, including catalysis, gas storage, and sensing. The use of boronic acids as linkers in the construction of COFs is well-established, and the incorporation of quinoline-containing boronic acids like this compound as building blocks for both MOFs and COFs presents an exciting avenue for creating novel functional materials.

Covalent Organic Frameworks (COFs):

Boronic acids are particularly well-suited for the synthesis of COFs due to the reversible formation of boroxine rings (B₃O₃) through self-condensation or boronate esters with diol linkers. nih.gov This reversibility allows for error correction during the synthesis, leading to highly crystalline materials. A COF constructed from a quinoline-boronic acid linker would possess a regular array of quinoline moieties within its porous structure.

The synthesis of a quinoline-linked COF functionalized with boronic acid has been reported, demonstrating the feasibility of this approach. In such a framework, the quinoline nitrogen atoms can act as Lewis basic sites, while the boronic acid groups can serve as Lewis acidic sites or as points for further functionalization. This bifunctional nature could lead to cooperative catalytic activity. The inherent porosity of the COF would also allow for size-selective substrate access to the active sites.

Metal-Organic Frameworks (MOFs):

In the context of MOFs, a dicarboxylic acid-functionalized quinoline is more commonly used as the organic linker to coordinate with metal ions or clusters. However, a quinoline-boronic acid could be incorporated into a MOF structure in several ways. It could be used as a co-linker along with a primary carboxylate linker, or it could be introduced post-synthetically by modifying a pre-existing MOF with reactive sites.

A MOF containing this compound moieties would feature accessible Lewis acidic boron sites and Lewis basic quinoline nitrogen atoms within a well-defined porous architecture. The metal nodes of the MOF could also participate in catalysis, leading to multifunctional materials with potential for cascade reactions. The 2,8-dimethyl substituents would project into the pores of the framework, influencing the local environment and potentially inducing shape selectivity.

Table 3: Potential MOF and COF Architectures with Quinoline-Boronic Acid Linkers

Framework TypeLinker(s)ConnectivityPotential Properties and Applications
COFThis compound (self-condensation)Boroxine ringsLewis acidic framework for catalysis, fluorescent sensing
COFThis compound + Diol linkerBoronate estersTunable porosity for gas separation, heterogeneous catalysis
MOFDicarboxylate linker + this compound (co-linker)Metal-carboxylate coordinationBifunctional catalysis, selective adsorption
MOFPost-synthetically modified with this compoundCovalent or coordinative attachmentFunctionalized pores for targeted guest binding

The design and synthesis of MOFs and COFs incorporating this compound or its derivatives offer a powerful strategy for creating advanced materials with tailored properties for applications in catalysis, separations, and sensing.

Advanced Characterization and Spectroscopic Investigations of 2,8 Dimethylquinolin 4 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of Boron, Proton, and Carbon Signatures

NMR spectroscopy is the cornerstone for the structural elucidation of (2,8-Dimethylquinolin-4-yl)boronic acid, providing precise information about the hydrogen, carbon, and boron atomic environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the two methyl groups. The aromatic region would feature signals for the four protons on the quinoline core. The proton at the C3 position, being adjacent to the electron-withdrawing boronic acid group, would likely appear as a singlet in the downfield region. The three protons on the benzo-fused ring (at C5, C6, and C7) would form a more complex splitting pattern, typically a set of doublets and a triplet, reflecting their coupling relationships.

The two methyl groups at the C2 and C8 positions are chemically non-equivalent and would therefore produce two distinct singlets. The C2-methyl group is adjacent to the nitrogen atom, while the C8-methyl group is on the carbocyclic ring, leading to different chemical shifts. The protons of the boronic acid group, -B(OH)₂, are often broad and may exchange with trace water in the solvent, sometimes making them difficult to observe or appear as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H3 7.5 - 8.0 s
H5, H6, H7 7.2 - 7.8 m
C2-CH₃ 2.6 - 2.8 s
C8-CH₃ 2.5 - 2.7 s

The ¹³C NMR spectrum provides a map of the carbon skeleton. This compound has eleven unique carbon atoms in its core structure plus two methyl carbons. The carbon atom directly bonded to the boron (C4) is a key diagnostic signal; however, the resonance for a carbon bearing a boron atom can sometimes be difficult to detect or appear broadened due to quadrupolar relaxation of the boron nucleus. orgsyn.org The chemical shifts of the quinoline ring carbons are influenced by the nitrogen heteroatom and the methyl and boronic acid substituents. The carbons in the heterocyclic ring (C2, C3, C4, C9, C10) will have distinct shifts from those in the carbocyclic ring (C5, C6, C7, C8). The methyl carbons (C2-CH₃ and C8-CH₃) are expected to appear in the upfield region of the spectrum (typically 20-25 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 158 - 162
C3 118 - 122
C4 (C-B) Not observed or broad
C5 125 - 129
C6 126 - 130
C7 128 - 132
C8 135 - 138
C9 (bridgehead) 147 - 150
C10 (bridgehead) 128 - 132
C2-CH₃ 22 - 25

¹¹B NMR spectroscopy is a highly effective technique for directly probing the boron center. For tricoordinate arylboronic acids with sp² hybridization at the boron atom, the ¹¹B NMR signal typically appears as a single, often broad, resonance in the range of δ 28–35 ppm. orgsyn.orgnih.gov The precise chemical shift is sensitive to the electronic environment; electron-donating or -withdrawing groups on the aromatic ring can influence the shift. nih.gov In aqueous solutions, the equilibrium between the trigonal boronic acid and the anionic tetrahedral boronate species can be monitored by ¹¹B NMR, as the tetrahedral form is significantly more shielded and appears at a much higher field (typically δ 5–10 ppm). rsc.orgvt.edu For this compound in a non-aqueous solvent like CDCl₃ or DMSO-d₆, a single peak around 30 ppm would be expected. nih.govdoi.org

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures of Boronic Acid Functionality and Quinoline Ring

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by vibrations from both the quinoline ring and the boronic acid moiety.

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid, which often exist as hydrogen-bonded dimers in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The quinoline ring will exhibit a series of sharp to medium intensity bands in the 1450–1620 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds.

B-O Stretching: A strong, characteristic absorption band for the asymmetric B-O stretching vibration is typically found in the 1330–1380 cm⁻¹ range.

B-C Stretching: The B-C stretching vibration is generally weaker and can be found in the 1000-1100 cm⁻¹ region.

Table 3: Expected Principal IR Absorption Bands for this compound Note: These are typical frequency ranges based on analogous compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (H-bonded) 3200 - 3600 Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 2980 Medium
Aromatic C=C / C=N stretch 1450 - 1620 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probing

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated quinoline system. Quinoline itself displays characteristic absorption bands, and the presence of substituents modifies these transitions. Studies on various quinoline derivatives show significant absorption bands up to approximately 350 nm. The introduction of two methyl groups and a boronic acid group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to electronic perturbations. The spectrum would likely show multiple bands corresponding to different π→π* transitions within the aromatic system. The solvent can also have a noticeable effect on the position of these bands.

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₂BNO₂. Under electrospray ionization (ESI) conditions, boronic acids can be readily observed. The molecule could be detected as the protonated molecule [M+H]⁺ or other adducts.

Fragmentation analysis (MS/MS) would reveal the structural components of the molecule. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The quinoline ring itself is quite stable, but fragmentation could involve the loss of one or both methyl groups. Analysis of these fragments helps to confirm the connectivity of the molecular structure.

X-ray Crystallography: Solid-State Structure Elucidation of this compound and its Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive technique for elucidating these structures. While specific crystallographic data for this compound is not publicly available, the solid-state structures of related boronic acids and quinoline derivatives provide significant insight into its expected molecular conformation and intermolecular interactions.

Boronic acids are well-known for their tendency to form hydrogen-bonded dimers in the solid state. nih.gov These dimers typically arise from the interaction between the hydroxyl groups of two boronic acid moieties, creating a stable eight-membered ring. The geometry of these interactions can, however, be influenced by other functional groups within the molecule. In heterocyclic boronic acids, for instance, the presence of nitrogen atoms can lead to alternative hydrogen bonding motifs, including the formation of extended molecular chains. nih.gov

The solid-state packing of this compound would likely be governed by a combination of hydrogen bonding involving the boronic acid group and π-π stacking interactions between the quinoline ring systems. The methyl groups at the 2- and 8-positions would also influence the crystal packing by introducing steric hindrance that could affect the planarity and stacking of the quinoline rings.

A pertinent example is the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid, which reveals a complex network of intermolecular interactions. In its solid state, the molecules form centrosymmetric dimers through O-H···O hydrogen bonds. These dimers are further linked into chains via hydrogen bonds with the nitrogen atoms of neighboring pyrimidine (B1678525) rings. nih.gov This illustrates the cooperative nature of hydrogen bonding in directing the supramolecular architecture of heterocyclic boronic acids.

The determination of a crystal structure through single-crystal X-ray diffraction involves several key parameters that define the unit cell, which is the basic repeating unit of the crystal lattice. These parameters are summarized in the table below, using data from a related heterocyclic compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, to illustrate the type of information obtained from such an analysis. researchgate.net

Table 1: Illustrative Crystallographic Data for a Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 20.795(8)
b (Å) 7.484(2)
c (Å) 10.787(2)
β (°) 93.96(2)
Volume (ų) 1674.8(6)
Z 4

Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. researchgate.net

The elucidation of the crystal structure of this compound and its derivatives would provide invaluable information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions, which are crucial for the rational design of new materials and molecules with specific properties.

Electrochemistry: Cyclic Voltammetry and Redox Properties of the Quinoline-Boronic Acid System

The electrochemical behavior of quinoline-boronic acid systems provides critical information about their redox properties, including their potential as electron donors or acceptors in various applications. Cyclic voltammetry is a powerful technique for investigating these properties by measuring the current response of a system to a linearly cycled potential sweep.

Electron-donating groups, such as the methyl groups in this compound, are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would make oxidation more difficult. The boronic acid group, being a Lewis acid, can also influence the electronic properties of the quinoline ring system.

Studies on the electrochemical behavior of other quinoline derivatives have provided insights into their redox mechanisms. For instance, the electrochemical mineralization of quinoline on boron-doped diamond anodes proceeds through the cleavage of the pyridine (B92270) ring, followed by a series of oxidation steps. researchgate.net Furthermore, investigations into 4-thiosubstituted quinoline derivatives have demonstrated their capacity to act as effective radical traps, a property that is intimately linked to their redox behavior. researchgate.net

The table below presents hypothetical electrochemical data for this compound and a related compound, illustrating the type of information that would be obtained from cyclic voltammetry experiments. The values are based on general trends observed for substituted quinolines and boronic acids.

Table 2: Representative Electrochemical Data for Quinoline-Boronic Acid Systems

Compound Oxidation Potential (Epa, V vs. Ag/AgCl) Reduction Potential (Epc, V vs. Ag/AgCl)
This compound ~ +1.2 ~ -0.9

The electrochemical characterization of this compound would be crucial for applications where electron transfer processes are important, such as in the development of sensors, catalysts, and electronic materials. The interplay between the electron-rich dimethyl-substituted quinoline core and the Lewis acidic boronic acid moiety is expected to give rise to unique electrochemical properties worthy of further investigation.

Computational and Theoretical Chemistry Studies of 2,8 Dimethylquinolin 4 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2,8-Dimethylquinolin-4-yl)boronic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its chemical behavior.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier molecular orbital theory is a key concept in predicting the reactivity of a molecule, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,8-dimethylquinoline (B75129) ring system, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient boronic acid group, which can act as an electron acceptor. This distribution of frontier orbitals suggests that the molecule is likely to engage in reactions where the quinoline (B57606) moiety acts as a nucleophile and the boronic acid moiety as an electrophile.

Table 1: Predicted Frontier Orbital Properties of this compound

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates good electron-donating ability of the quinoline ring.
LUMO Energy Relatively Low Indicates good electron-accepting ability of the boronic acid group.
HOMO-LUMO Gap Moderate Suggests a balance between stability and reactivity.
HOMO Localization 2,8-Dimethylquinoline Ring Site of nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would likely show regions of negative electrostatic potential (typically colored in shades of red and yellow) around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group. These regions are susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored in shades of blue) would be expected around the hydrogen atoms of the boronic acid's hydroxyl groups and the hydrogen atoms attached to the quinoline ring. These areas are prone to nucleophilic attack. The methyl groups would exhibit a more neutral potential. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Ab Initio Methods for Predicting Reactivity and Reaction Pathways

Ab initio (from first principles) computational methods can be employed to model chemical reactions and predict their pathways and transition states without the need for empirical parameters. For this compound, these methods can be used to study various reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

By modeling the interaction of the boronic acid with a palladium catalyst and an organic halide, researchers can elucidate the mechanism of the reaction, including the energies of intermediates and transition states. This information is invaluable for optimizing reaction conditions to improve yields and selectivity. These calculations can also predict the feasibility of other reactions involving the boronic acid group, such as the formation of boronate esters.

Conformational Analysis and Tautomerism Studies of the Boronic Acid Group

The boronic acid group of this compound can exhibit different conformations due to rotation around the carbon-boron single bond. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement. This analysis is important as the conformation of the molecule can influence its reactivity and its ability to bind to biological targets.

Furthermore, boronic acids can exist in different tautomeric forms in solution, particularly in the presence of water or other protic solvents. The trigonal planar boronic acid can be in equilibrium with a tetrahedral boronate species. nih.gov Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, providing insights into the behavior of the compound in different solvent environments. nih.gov

Boron-Nitrogen Interactions and Lewis Acidity Predictions within the Quinoline Scaffold

An interesting structural feature of this compound is the potential for an intramolecular interaction between the nitrogen atom of the quinoline ring and the boron atom of the boronic acid group. This interaction, if present, would involve the donation of the lone pair of electrons from the nitrogen atom to the empty p-orbital of the boron atom, forming a dative bond. nih.gov

Computational studies can predict the likelihood and strength of this B-N interaction. The presence of such an interaction would influence the Lewis acidity of the boron atom. researchgate.netnih.gov Generally, boronic acids are considered Lewis acids, capable of accepting a pair of electrons. researchgate.netnih.gov An intramolecular B-N interaction would reduce the electron deficiency of the boron atom, thereby decreasing its Lewis acidity. nih.govresearchgate.net Theoretical calculations can quantify this effect and predict how it might impact the reactivity of the boronic acid group in various chemical transformations. researchgate.netnih.gov

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Structure

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its surrounding solvent molecules over time. These simulations can reveal how solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity. nih.govfigshare.com

For instance, in a protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between the solvent molecules and the hydroxyl groups of the boronic acid, as well as the nitrogen atom of the quinoline ring. In a nonpolar solvent, different types of interactions would dominate. By understanding these solvent effects, it is possible to predict how the reactivity and solubility of the compound will change in different media, which is crucial for its practical applications in synthesis and materials science. nih.govfigshare.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Absence of Published Spectroscopic Data Prevents Direct Comparative Analysis for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available experimental and computational data for the chemical compound this compound. Specifically, there are no published studies presenting experimental spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, for this particular molecule. Consequently, a direct comparison between predicted and experimental spectroscopic data, as is standard in computational chemistry studies, cannot be performed at this time.

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate parameters like 1H and 13C NMR chemical shifts. These theoretical predictions are most valuable when they can be validated against experimentally determined values. This comparison allows for the assessment of the accuracy of the computational methods and can aid in the definitive assignment of experimental spectra.

For a molecule like this compound, a typical computational study would involve optimizing the molecule's geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method with a selected DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G* or 6-311++G**) to predict its NMR spectra. The resulting theoretical chemical shifts would then be tabulated and compared against experimental data obtained from a synthesized sample of the compound.

However, the absence of any published synthesis and characterization of this compound means that the crucial experimental counterpart for this analysis is missing. Without experimental data, any purely theoretical prediction of its spectroscopic parameters would remain unverified.

Therefore, the generation of a detailed research article section focusing on the "Prediction of Spectroscopic Parameters and Comparison with Experimental Data" for this compound is not feasible based on the currently available scientific information. The foundational experimental data required for such a comparative analysis has not been reported in the public domain.

Applications in Advanced Materials Science and Sensor Development

Integration into Responsive Polymer Systems and Hydrogels

The incorporation of boronic acid functionalities into polymers and hydrogels imparts them with "smart" or responsive capabilities. These materials can undergo significant changes in their physical or chemical properties in response to specific external stimuli, such as pH or the presence of diol-containing molecules like glucose. mdpi.comnih.gov When (2,8-Dimethylquinolin-4-yl)boronic acid is integrated as a pendant group into a polymer backbone, it can act as a cross-linking point or a responsive site.

The fundamental mechanism involves the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester, which is formed upon reaction with a diol. mdpi.com This transformation from a neutral to a charged state increases the hydrophilicity of the polymer, leading to macroscopic changes like swelling in a hydrogel network. mdpi.comnih.gov This property is the basis for creating glucose-responsive hydrogels, where the swelling or shrinking of the material is directly proportional to the ambient glucose concentration. nih.govnih.gov

In such systems, this compound would serve a dual purpose. The boronic acid group provides the diol-responsive behavior, while the hydrophobic and bulky dimethylquinoline unit can modulate the polymer's solubility, mechanical properties, and the sensitivity of the response. The methyl groups at the 2 and 8 positions can influence the pKa of the boronic acid and the steric accessibility of the boron center, thereby fine-tuning the binding affinity and selectivity for different diols. Furthermore, the inherent fluorescence of the quinoline (B57606) moiety allows for the development of materials where the response can be monitored through optical signals.

Boronic Acid-Based Fluorescent Sensors for Chemical Analytes

The conjugation of a boronic acid recognition unit with a fluorophore is a well-established strategy for developing chemosensors. nih.gov In this compound, these two components are intrinsically combined. The quinoline ring system is a known fluorophore, and its electronic properties are directly influenced by the chemical state of the boronic acid group at the 4-position. This direct linkage allows for efficient signal transduction upon analyte binding.

The primary mechanism for saccharide detection relies on the reversible covalent binding of the boronic acid with the cis-diol groups present in sugars to form a five- or six-membered cyclic boronate ester. nih.gov This binding event alters the electronic nature of the boron atom, transitioning it from an sp²-hybridized Lewis acid to an sp³-hybridized anionic center. This change in electronic density directly perturbs the photophysical properties of the attached quinoline fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.

Several photophysical processes can be responsible for the signal change, with Photoinduced Electron Transfer (PET) being a common mechanism. In a typical PET sensor, the fluorophore's emission is quenched in the unbound state. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" fluorescent response. The specific design of the quinoline-boronic acid conjugate determines whether binding will cause fluorescence quenching or enhancement. researchgate.net

Fluoride (B91410) ion detection operates on a different principle. The fluoride anion, being a strong Lewis base, can directly coordinate with the empty p-orbital of the Lewis acidic boron atom. This interaction also leads to the formation of a tetrahedral anionic boronate species, which similarly modulates the fluorescence of the quinoline core, allowing for ratiometric or "turn-off/on" sensing of fluoride ions.

Creating selective sensors requires careful molecular design. For saccharide sensing, selectivity between different sugars (e.g., glucose vs. fructose) is a significant challenge. Key design principles to enhance selectivity include:

Steric Hindrance: The methyl groups at the 2 and 8 positions of the quinoline ring in this compound can create a specific binding pocket. This steric hindrance can favor the binding of smaller or conformationally less demanding saccharides over larger ones.

Multiple Binding Sites: Incorporating multiple boronic acid units into a single sensor molecule can enhance affinity and selectivity for specific saccharides through cooperative binding. While the subject molecule is a monomer, it can be dimerized or integrated into larger scaffolds to achieve this.

Control of pKa: The acidity of the boronic acid (pKa) is crucial as it determines the pH range for optimal binding. The electron-donating or withdrawing nature of substituents on the aromatic ring system can tune this pKa. The dimethylquinoline moiety's electronic character will influence the Lewis acidity of the boron center.

Fluorophore Modulation: The choice of the fluorophore and its position relative to the boronic acid are critical. The 2,8-dimethylquinoline (B75129) core offers a specific fluorescence profile that can be further modified to optimize excitation and emission wavelengths for particular applications, such as biological imaging. nih.gov

Table 1: Design Principles for Selective Quinoline-Boronic Acid Sensors

Design PrincipleImplementation StrategyEffect on Sensing
Steric Control Introduction of bulky groups (e.g., methyl) near the boronic acid.Influences binding pocket size, favoring specific analytes.
Affinity Tuning Modification of electronic properties of the quinoline ring.Adjusts the pKa of the boronic acid for optimal binding pH.
Signal Transduction Altering the linkage between the boronic acid and fluorophore.Optimizes fluorescence change (quenching/enhancement) upon binding.
Multi-point Binding Dimerization or polymerisation of the sensor molecule.Enhances affinity and selectivity for complex analytes like oligosaccharides.

Self-Healing Materials and Dynamic Covalent Chemistry (DCC) Involving Boronic Ester Formation

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable and responsive materials. The formation of boronic esters from boronic acids and diols is a prime example of a dynamic covalent bond, as it can be readily formed and cleaved under specific conditions (e.g., changes in pH or the presence of water). rsc.orgresearchgate.net This reversibility is the foundation for creating self-healing materials.

When this compound is used as a cross-linker in a polymer network containing diol functionalities (like polyvinyl alcohol), it forms dynamic boronic ester cross-links. If the material is damaged (e.g., cut or scratched), these bonds can break and reform across the damaged interface, allowing the material to autonomously repair itself. rsc.orgnih.govresearchgate.net The rate and efficiency of this healing process can be influenced by factors such as temperature, humidity, and pH. nih.gov

The incorporation of the (2,8-Dimethylquinolin-4-yl) group into such a material would offer additional functionality. The rigidity and hydrophobicity of the dimethylquinoline unit can enhance the mechanical properties of the polymer network. Moreover, the fluorescence of the quinoline moiety provides a means to monitor the material's state. For instance, changes in the local chemical environment during damage and healing could potentially alter the fluorescence, creating a material with a built-in damage-sensing capability.

Surface Modification and Functionalization using Boronic Acid Linkers for Specific Adsorption or Recognition

The ability of boronic acids to bind to diols makes them excellent candidates for modifying surfaces to impart specific recognition capabilities. Surfaces such as nanoparticles, polymers, and sensor chips can be functionalized with this compound to create interfaces that can selectively capture diol-containing biomolecules like glycoproteins or saccharides. rsc.org

This strategy is particularly relevant in biomedical diagnostics and biotechnology. For example, a gold nanoparticle or quantum dot surface modified with this compound could be used to selectively bind to and detect cancer cells, which often overexpress certain glycoproteins (containing sialic acid) on their surface. The quinoline fluorophore would provide a direct optical signal for detection.

The process involves anchoring the boronic acid derivative to the desired surface. This can be achieved through various chemical strategies, depending on the substrate. The result is a "smart" surface that can reversibly bind to target molecules from a complex mixture. This reversible binding also allows for the controlled release of captured molecules, making it useful for separation and purification applications.

Photochromic and Electrochromic Materials Incorporating this compound Derivatives

Photochromic and electrochromic materials are substances that change their color reversibly upon exposure to light or an electrical potential, respectively. rsc.orgrsc.orgnih.gov While direct research on the photochromic or electrochromic properties of this compound itself is limited, the constituent parts suggest potential in these areas.

Quinoline derivatives are known to be components of electrochromic systems. They can participate in redox reactions, leading to changes in their electronic structure and, consequently, their absorption of visible light. nih.gov By incorporating this compound into a polymer matrix or an electrochromic device, it is conceivable that its redox properties could be harnessed. The boronic acid group could serve as a reactive handle to immobilize the quinoline chromophore onto a conductive surface or within a polymer electrolyte. For example, boronic acid viologen derivatives have been used to create all-in-one electrochromic gels by forming boronic ester bonds with polyvinyl alcohol. researchgate.net

For photochromism, the quinoline moiety could be coupled with a known photochromic unit, such as a spiropyran or dithienylethene. nih.govrsc.org In such a hybrid molecule, the boronic acid function would again serve as a versatile anchor to integrate the photochromic system into larger material architectures, like polymers or inorganic-organic hybrids, which are often prepared via sol-gel methods. rsc.org The role of the this compound would be to provide both a stable, fluorescent structural component and a reactive site for material integration.

Future Perspectives and Uncharted Research Avenues for 2,8 Dimethylquinolin 4 Yl Boronic Acid

Exploration of Novel Reactivity Modes and Catalytic Cycles Beyond Established Paradigms

The exploration of novel reactivity for (2,8-Dimethylquinolin-4-yl)boronic acid is a key area for future research. While its use in Suzuki-Miyaura coupling is established, its full potential in other catalytic cycles remains untapped. The unique electronic properties conferred by the dimethylquinoline scaffold could be leveraged in new types of cross-coupling reactions.

Future investigations could focus on:

Photoredox Catalysis: Investigating the engagement of this compound in photoredox-mediated reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

C-H Activation: Utilizing the boronic acid group as a transient directing group to facilitate C-H activation at other positions on the quinoline (B57606) core, enabling late-stage functionalization.

Asymmetric Catalysis: Designing chiral ligands that can coordinate with the boron center to induce enantioselectivity in reactions, opening pathways to chiral quinoline derivatives.

A significant challenge in the synthesis of C-4 borylated quinolines is the sterically hindered nature of the C-4 position and the potential for forming undesired nitrogen-boron adducts. rsc.org Overcoming these hurdles through the development of novel, tailor-made ligands and catalytic systems is a primary objective. rsc.org Recent palladium-catalyzed borylation methods for complex chloroquinolines represent a significant step forward, providing a foundation for further exploration. rsc.org

Sustainable Synthesis and Green Chemistry Approaches for Boronic Acid Production and Utilization

The principles of green chemistry are increasingly integral to chemical synthesis. For this compound, this involves developing more environmentally benign production methods and applications. A key advantage of boronic acids is their degradation to boric acid, which is considered a "green compound" that can be eliminated by the body in biological applications. mdpi.comnih.gov

Future research in this area will likely target:

Catalyst Development: Shifting from precious metal catalysts like palladium to more abundant and less toxic earth-abundant metals such as iron, copper, or nickel.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com

Process Optimization: Evaluating and minimizing the environmental impact of the entire synthetic process using metrics like the E-Factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. semanticscholar.org

Green Chemistry ApproachPotential Benefit for Boronic Acid Synthesis
Use of Earth-Abundant Metal CatalystsReduced cost and environmental toxicity.
Water as a Reaction MediumNon-toxic, non-flammable, and economical solvent. researchgate.net
Microwave-Assisted SynthesisAccelerated reaction rates and increased yields. mdpi.com
E-Factor AnalysisQuantitative assessment of the sustainability of a synthetic route. semanticscholar.org

Integration into Flow Chemistry Methodologies for Continuous Synthesis and Transformation

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. uc.pt The integration of this compound synthesis into flow systems is a promising avenue for producing this key intermediate on a larger scale.

Key benefits of applying flow chemistry include:

Handling Unstable Intermediates: Organolithium intermediates, often used in boronic acid synthesis, can be generated and consumed in situ within seconds in a flow reactor, minimizing decomposition and side reactions. organic-chemistry.orgresearchgate.net

Precise Reaction Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purity. organic-chemistry.org

Scalability: Scaling up production is achieved by running the continuous system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of redeveloping processes for larger batch reactors. organic-chemistry.orgnih.gov

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence, eliminating the need for intermediate isolation and purification, which saves time and reduces waste. nih.gov

Recent advancements have demonstrated the synthesis of boronic acids on a multigram scale with reaction times of less than one second and a throughput of 60 g/h using a simple continuous flow setup. organic-chemistry.org

Discovery of New Applications in Emerging Fields of Chemical Science and Technology

While boronic acids are well-known for their role in cross-coupling reactions, their applications are expanding into diverse fields. For this compound, the quinoline moiety provides a platform for developing new functional molecules.

Emerging application areas include:

Medicinal Chemistry: Quinolines are prevalent scaffolds in drug discovery. Boronic acid-containing quinolines are being investigated as potent enzyme inhibitors. For example, related compounds have shown promise as inhibitors of homeodomain interacting protein kinase 2 (HIPK2) for treating kidney fibrosis and as dual CLK/ROCK inhibitors with anticancer properties. rsc.orgmdpi.com

Chemical Sensors: The Lewis acidic boron center can reversibly bind with diols, making boronic acids ideal recognition units for carbohydrate sensors. nih.gov Fluorescently tagged versions of this compound could be developed for detecting specific sugars or glycoproteins. mdpi.com

Materials Science: Incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or responsive properties. nih.gov

FieldPotential Application of this compound
Medicinal Chemistry Development of novel kinase inhibitors for oncology and fibrosis. rsc.orgmdpi.com
Chemical Biology Design of fluorescent probes for carbohydrate sensing. nih.govmdpi.com
Materials Science Building block for functional polymers and responsive materials. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Boronic Acids

The synthesis of complex and structurally diverse boronic acids like this compound presents both challenges and opportunities. Traditional sequential synthesis is often time-consuming and labor-intensive. rug.nl

Challenges:

Functional Group Compatibility: The boronic acid moiety can be sensitive to various reagents and reaction conditions used in multicomponent reactions. researchgate.net

Purification: The polar nature of boronic acids and their tendency to form trimeric anhydrides (boroxines) can complicate purification.

Stability: The C-B bond can be susceptible to degradation, particularly in the presence of certain transition metals like copper. nih.gov

Opportunities:

Multicomponent Reactions (MCRs): Designing MCRs that are compatible with the free boronic acid group would enable the rapid assembly of large libraries of complex molecules from simple building blocks. rug.nlresearchgate.net

High-Throughput Synthesis: Utilizing automated platforms, such as those using acoustic droplet ejection, allows for the rapid, small-scale synthesis and screening of thousands of boronic acid derivatives, accelerating the discovery of new compounds with desired properties. rug.nlresearchgate.net

Late-Stage Functionalization: Developing methods to install the boronic acid group at a late stage in a synthetic sequence allows for the diversification of complex molecular scaffolds.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Boronic Acid Reactions

Effective process development and optimization rely on the ability to monitor reactions in real-time. Boronic acids and their derivatives, such as pinacol (B44631) esters, pose unique analytical challenges due to their reactivity, particularly their facile hydrolysis to the corresponding boronic acid. nih.govresearchgate.net

Future research should focus on developing robust analytical methods for real-time monitoring:

In-line Spectroscopic Techniques: Implementing Process Analytical Technology (PAT) tools like Raman or infrared (IR) spectroscopy directly into flow reactors to monitor reactant consumption and product formation without sampling.

Advanced Chromatographic Methods: Typical reversed-phase HPLC conditions can promote the degradation of boronate esters. nih.gov Unconventional approaches are needed, such as using aprotic diluents, highly basic mobile phases, or hydrophilic interaction liquid chromatography (HILIC) to accurately analyze reactive boronate esters and their corresponding boronic acids simultaneously. nih.govresearchgate.net

Mass Spectrometry: Coupling flow reactors directly to mass spectrometers for real-time reaction monitoring, providing rapid identification of intermediates and byproducts.

Analytical TechniqueApplication in Boronic Acid ChemistryKey Challenge
Reversed-Phase HPLC Purity analysis and reaction monitoring.On-column hydrolysis of boronate esters. nih.govresearchgate.net
HILIC Simultaneous analysis of polar boronic acids and less polar boronate esters. researchgate.netMethod development and optimization.
In-line Spectroscopy (Raman/IR) Real-time, non-invasive monitoring of reactions in flow.Signal sensitivity and calibration.
Flow Reactor-MS Rapid identification of transient species and reaction outcomes.Interfacing and quantitative analysis.

Q & A

Q. Can this compound be utilized in covalent adaptable hydrogels for wound healing?

  • Methodological Answer : Incorporate into polyethylene glycol (PEG) hydrogels via boronate ester crosslinking. Test self-healing properties via rheology under redox conditions (e.g., H2_2O2_2). Validate biocompatibility using fibroblast migration assays and in vivo models of diabetic ulcers .

Q. What role does the quinoline moiety play in enhancing the anticancer activity of boronic acid derivatives?

  • Methodological Answer : The quinoline scaffold improves membrane permeability and intercalates with DNA/protein targets. Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) in glioblastoma models. Compare tubulin polymerization inhibition (IC50IC_{50}) with combretastatin analogs .

Methodological Best Practices

  • Synthetic Protocols : Prioritize Miyaura borylation for regioselective boronic acid installation. Use Pd(PPh3_3)4_4 catalysts in refluxing toluene/Na2_2CO3_3 systems for Suzuki couplings .
  • Binding Studies : Always include negative controls (e.g., non-glycosylated proteins) and validate with orthogonal techniques (e.g., ITC + SPR) .
  • Data Reporting : Disclose solvent systems, purification methods, and spectral artifacts (e.g., boroxine peaks in MS) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.